2-(Hydroxymethyl)benzohydrazide
Overview
Description
2-(Hydroxymethyl)benzohydrazide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzohydrazide, characterized by the presence of a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)benzohydrazide can be synthesized through a one-pot reaction involving phthalide, hydrazine hydrate, and an aldehyde. This method is efficient and environmentally friendly, as it does not require a catalyst and can be performed under mild reaction conditions. The reaction typically takes place in ethanol, yielding the desired product in moderate to excellent yields .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-(carboxymethyl)benzohydrazide.
Reduction: Formation of 2-(hydroxymethyl)benzohydrazine.
Substitution: Formation of various substituted benzohydrazide derivatives.
Scientific Research Applications
2-(Hydroxymethyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzohydrazide involves its interaction with various molecular targets. The hydroxymethyl and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Benzohydrazide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Carboxymethyl)benzohydrazide: An oxidized form of 2-(Hydroxymethyl)benzohydrazide.
2-(Hydroxymethyl)benzohydrazine: A reduced form of the compound.
Uniqueness: this compound is unique due to the presence of both hydroxymethyl and hydrazide groups, which confer distinct reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its analogs.
Properties
IUPAC Name |
2-(hydroxymethyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7-4-2-1-3-6(7)5-11/h1-4,11H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGZJQHOZAYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310679 | |
Record name | 2-(hydroxymethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51707-35-8 | |
Record name | 51707-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(hydroxymethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYMETHYL-BENZOIC ACID HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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